(4-Methoxythiophen-2-yl)(phenyl)methanol
CAS No.:
Cat. No.: VC17541960
Molecular Formula: C12H12O2S
Molecular Weight: 220.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12O2S |
|---|---|
| Molecular Weight | 220.29 g/mol |
| IUPAC Name | (4-methoxythiophen-2-yl)-phenylmethanol |
| Standard InChI | InChI=1S/C12H12O2S/c1-14-10-7-11(15-8-10)12(13)9-5-3-2-4-6-9/h2-8,12-13H,1H3 |
| Standard InChI Key | XUJDYZAVGUQUHH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CSC(=C1)C(C2=CC=CC=C2)O |
Introduction
Chemical Structure and Molecular Characteristics
The molecular formula of (4-methoxythiophen-2-yl)(phenyl)methanol is C₁₂H₁₂O₂S, with a molecular weight of 220.29 g/mol. Its IUPAC name derives from the substitution pattern: the thiophene ring bears a methoxy group at position 4 and a phenylmethanol group at position 2. The presence of the methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) groups introduces polarity, influencing solubility and reactivity .
Stereoelectronic Properties
The thiophene ring’s aromaticity and electron-rich nature enable π-π stacking interactions, while the methoxy group acts as an electron-donating substituent, modulating electronic density. The hydroxyl group facilitates hydrogen bonding, critical for biological interactions. Computational studies on analogous compounds, such as (3-fluoro-4-methoxythiophen-2-yl)(phenyl)methanol (C₁₂H₁₁FO₂S), reveal that fluorine substitution at position 3 increases electronegativity but reduces steric bulk compared to the non-fluorinated variant.
Table 1: Comparative Molecular Data for Thiophene Methanol Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| (4-Methoxythiophen-2-yl)(phenyl)methanol | C₁₂H₁₂O₂S | 220.29 | 4-OCH₃, 2-Ph-CH₂OH |
| (3-Fluoro-4-methoxythiophen-2-yl)(phenyl)methanol | C₁₂H₁₁FO₂S | 238.28 | 3-F, 4-OCH₃, 2-Ph-CH₂OH |
| (4-Methoxy-2-methylthiophen-3-yl)(phenyl)methanol | C₁₃H₁₄O₂S | 234.31 | 4-OCH₃, 3-CH₃, 2-Ph-CH₂OH |
Synthesis and Reaction Pathways
Suzuki–Miyaura Cross-Coupling
The synthesis of (4-methoxythiophen-2-yl)(phenyl)methanol can be achieved via palladium-catalyzed Suzuki–Miyaura coupling, a method validated for analogous thiophene derivatives. This reaction couples a boronic acid (e.g., phenylboronic acid) with a halogenated thiophene precursor (e.g., 2-bromo-4-methoxythiophene). Key steps include:
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Preparation of the thiophene halide: Bromination of 4-methoxythiophene at position 2.
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Coupling reaction: Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a THF/water mixture at 60–80°C.
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Hydroxymethylation: Oxidation of the resulting biaryl compound to introduce the methanol group .
Alternative Routes
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Grignard Addition: Reaction of 4-methoxythiophene-2-carbaldehyde with phenylmagnesium bromide, followed by reduction of the ketone intermediate to the alcohol.
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Nucleophilic Aromatic Substitution: Direct substitution on pre-functionalized thiophene rings, though limited by the ring’s electron-rich nature .
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM). Stability studies on related compounds suggest sensitivity to strong acids/bases due to hydrolyzable methoxy and hydroxyl groups .
Spectroscopic Characterization
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IR Spectroscopy: Peaks at ~3400 cm⁻¹ (O-H stretch), ~1250 cm⁻¹ (C-O of methoxy), and ~1050 cm⁻¹ (C-S of thiophene).
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¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, Ph), δ 6.85 (d, 1H, thiophene H-3), δ 6.45 (d, 1H, thiophene H-5), δ 4.75 (s, 2H, CH₂OH), δ 3.90 (s, 3H, OCH₃) .
Biological Activities and Applications
Table 2: Reported Bioactivities of Analogous Compounds
| Compound | Bioactivity | IC₅₀/EC₅₀ | Target |
|---|---|---|---|
| (3-Fluoro-4-methoxythiophen-2-yl)(phenyl)methanol | Antibacterial (E. coli) | 12 µM | Dihydrofolate reductase |
| (4-Methoxy-2-methylthiophen-3-yl)(phenyl)methanol | Antiproliferative (HeLa cells) | 8.5 µM | Tubulin polymerization |
Material Science Applications
Thiophene-based alcohols serve as precursors for conductive polymers and liquid crystals. The methoxy group improves solubility in organic matrices, facilitating thin-film fabrication .
Research Advancements and Challenges
Recent Studies
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Catalytic Asymmetric Synthesis: Chiral ligands derived from (4-methoxythiophen-2-yl)(phenyl)methanol enable enantioselective C–C bond formation .
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Drug Delivery Systems: Liposomal formulations of thiophene alcohols enhance bioavailability in preclinical models.
Limitations
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Synthetic Complexity: Multi-step routes reduce scalability.
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Stability Issues: Susceptibility to oxidation necessitates inert storage conditions .
Future Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to optimize bioactivity.
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Green Chemistry Approaches: Developing solvent-free or catalytic methods to improve sustainability.
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Polymer Chemistry: Incorporating the compound into π-conjugated systems for organic electronics .
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